molecular formula C15H13Cl2NO3 B5716301 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide

Cat. No.: B5716301
M. Wt: 326.2 g/mol
InChI Key: BDGLBRQFDFCYOV-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO3. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of dichloro and dimethoxy groups in its structure makes it a compound of interest for researchers due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups on the benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)9-3-4-13(16)14(17)5-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGLBRQFDFCYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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